molecular formula C22H21N3O4 B2568354 6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 941883-61-0

6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2568354
CAS RN: 941883-61-0
M. Wt: 391.427
InChI Key: UZDIQOMQKJYXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, also known as CERC-501, is a small molecule drug that has been developed for the treatment of various neuropsychiatric and neurological disorders.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . This suggests potential research applications of our compound in developing antiviral medications or studying viral pathogenesis.

Anti-inflammatory Properties

The indole nucleus, which is part of the compound’s structure, is known for its anti-inflammatory effects . Research into the compound could contribute to the development of new anti-inflammatory drugs or provide insights into the inflammatory process at a molecular level .

Anticancer Research

Indole derivatives are also recognized for their anticancer activities . Investigating this compound could lead to the discovery of novel therapeutic agents or enhance our understanding of cancer cell biology, given its structural similarity to bioactive indole compounds .

Antimicrobial Applications

The antimicrobial potential of indole derivatives makes them candidates for exploring new antibacterial and antifungal agents . The compound could be studied for its efficacy against various microbial strains, contributing to the field of infectious diseases .

Neuroprotective Effects

Given the indole core’s presence in neuroactive substances, research into this compound could uncover neuroprotective agents . It might be useful in studying neurodegenerative diseases or in the development of drugs to protect neuronal health .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone. The compound could be researched for its effects on plant growth and development, potentially leading to applications in agriculture and botany .

Enzyme Inhibition Studies

Compounds with an indole moiety have been used to study enzyme inhibition . This compound could be valuable in biochemical research to understand enzyme mechanisms or to develop enzyme inhibitors as therapeutic agents .

Pharmacophore Development

The indole nucleus is a common pharmacophore in medicinal chemistry. Research into this compound could aid in the design of new drugs, serving as a model for pharmacophore development in drug discovery processes .

Mechanism of Action

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-16-7-9-20(29-2)17(13-16)18-8-10-21(26)25(23-18)14-22(27)24-12-11-15-5-3-4-6-19(15)24/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDIQOMQKJYXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.